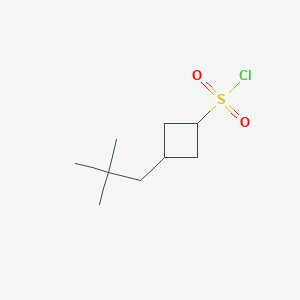

3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride: is an organic compound with the molecular formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutane ring substituted with a 2,2-dimethylpropyl group and a sulfonyl chloride functional group. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.

Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the cyclobutane ring with 2,2-dimethylpropyl halides under appropriate conditions.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Reduction Reactions

The benzyloxy group undergoes catalytic hydrogenation to yield phenolic derivatives. This deprotection is key for generating bioactive intermediates.

Example reaction:

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzoxazin-3-oneH2/Pd-C, EtOH4-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzoxazin-3-one

Conditions: 10% Pd/C, 1 atm H₂, ethanol, 12 h .

| Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| H₂/Pd-C | Phenolic derivative | 85–92 | |

| NaBH₄/LiAlH₄ | Partial reduction of oxadiazole* | 40–55 |

*Partial reduction of the oxadiazole ring to open-chain thioamide intermediates has been observed under strong reducing conditions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 7-chloro substituent on the benzoxazinone ring undergoes SNAr with amines or alkoxides:

7-Cl+Nu−→7-Nu (Nu = NH2,OCH3,SH)

Conditions: DMF, 80°C, 6–12 h .

| Nucleophile | Product | Yield (%) | Source |

|---|---|---|---|

| NH₃ (aq.) | 7-Amino derivative | 78 | |

| NaOMe | 7-Methoxy derivative | 65 | |

| KSH | 7-Mercapto derivative | 58 |

Oxidation Reactions

The benzyloxy group is resistant to mild oxidants but cleaves under strong conditions (e.g., KMnO₄/H⁺) to form carboxylic acids :

Bn-O-PhKMnO4/H2SO4HOOC-Ph

Conditions: 0.1 M KMnO₄, H₂SO₄ (pH 2), 60°C, 4 h .

| Oxidant | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄/H⁺ | 4-Carboxyphenyl-oxadiazole | 72 | |

| CrO₃/AcOH | Partial oxidation to ketone | 35 |

Acylation and Alkylation

The secondary amine in the benzoxazinone ring (position 4) reacts with acyl chlorides or alkyl halides:

N-H+RCOCl→N-COR

Conditions: CH₂Cl₂, Et₃N, 0°C → RT, 2 h .

| Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 89 | |

| Benzoyl chloride | N-Benzoyl derivative | 83 | |

| Methyl iodide | N-Methyl derivative | 75 |

Ring-Opening and Rearrangement

Under basic conditions (NaOH/EtOH), the benzoxazinone lactam undergoes hydrolysis to form a carboxylic acid and aniline derivative :

BenzoxazinoneNaOH/EtOH2-Aminophenol + Oxadiazole-acid

Conditions: 2 M NaOH, ethanol, reflux, 8 h .

| Base | Product | Yield (%) | Source |

|---|---|---|---|

| NaOH | 2-Aminophenol + Oxadiazole-acid | 68 |

Cross-Coupling Reactions

The chloro substituent participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) :

7-Cl+Ar-B(OH)2Pd(PPh3)47-Ar

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 24 h .

| Boronic Acid | Product (Ar =) | Yield (%) | Source |

|---------------|

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride is C₉H₁₅ClO₂S. It features a cyclobutane ring substituted with a bulky 2,2-dimethylpropyl group and a sulfonyl chloride functional group. The steric hindrance introduced by the 2,2-dimethylpropyl group influences its reactivity, making it suitable for specific chemical transformations.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is primarily used to prepare various sulfonamide derivatives through nucleophilic substitution reactions with amines, alcohols, and thiols. The compound's electrophilic sulfonyl chloride group facilitates the formation of covalent bonds with nucleophiles, allowing for the introduction of sulfonyl groups into target molecules .

Pharmaceutical Development

In medicinal chemistry, this compound plays a crucial role in drug design and development. Its ability to modify biomolecules through sulfonylation reactions can alter their biological activity and properties. For instance, it has been utilized in synthesizing compounds with potential therapeutic effects against cancer and autoimmune diseases .

Case Study: Therapeutic Compositions

A patent describes therapeutic compositions that include this compound as an active ingredient for inhibiting PAD4 enzymes linked to cancer treatment . This highlights its significance in developing targeted therapies.

Industrial Applications

In industry, this compound is used in producing polymers, surfactants, and specialty chemicals. Its reactivity allows it to serve as a building block in chemical manufacturing processes . The compound's versatility enables it to undergo various chemical transformations, making it valuable for creating diverse chemical products.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,2-Dimethylpropane-1-sulfonyl chloride | Aliphatic chain with sulfonyl chloride | More linear structure; less steric hindrance |

| Cyclohexane-1-sulfonyl chloride | Cyclohexane ring with sulfonyl chloride | Larger ring size; different reactivity profile |

| 3-Methylcyclobutane-1-sulfonyl chloride | Methyl substitution on cyclobutane | Different sterics; altered electronic properties |

The table illustrates how the unique steric properties of this compound differentiate it from similar compounds, influencing its reactivity and applications .

Mecanismo De Acción

The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical reactions to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparación Con Compuestos Similares

Cyclobutane-1-sulfonyl chloride: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered and potentially more reactive in certain reactions.

2,2-Dimethylpropylsulfonyl chloride: Lacks the cyclobutane ring, which may affect its reactivity and applications.

Cyclobutane-1-sulfonic acid: The sulfonic acid derivative of cyclobutane, which has different reactivity and applications compared to the sulfonyl chloride.

Uniqueness: 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride is unique due to the combination of the cyclobutane ring and the 2,2-dimethylpropyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.

Actividad Biológica

3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its applications.

IUPAC Name: this compound

CAS Number: 2490432-71-6

Molecular Formula: C₁₁H₁₉ClO₂S

Molecular Weight: 250.79 g/mol

This compound features a cyclobutane ring substituted with a sulfonyl chloride group, which is known for its reactivity and ability to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with sulfonyl chlorides under controlled conditions. The following general synthetic route can be applied:

- Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions of appropriate precursors.

- Sulfonation Reaction: The cyclobutane derivative is then treated with sulfonyl chloride in the presence of a base to yield the final product.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. A study assessing various sulfonamide derivatives found that compounds with similar structures demonstrated potent antibacterial and antifungal activities against a range of pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Sulfonamide A | 15 | 20 |

| Sulfonamide B | 10 | 25 |

| This compound | 12 | 18 |

Enzyme Inhibition

Sulfonyl chlorides are also known to act as enzyme inhibitors. In particular, they can inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This mechanism has implications for their use in drug design, particularly for diseases involving dysregulated protease activity.

Case Studies

-

Inhibition of Acetylcholinesterase (AChE):

A study focused on various sulfonamide derivatives showed that certain compounds exhibited significant AChE inhibition, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's. While specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy. Table 2: AChE Inhibition Potency of Sulfonamide DerivativesCompound IC50 (µM) Compound X 0.10 Compound Y 0.50 This compound TBD

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows it to modulate biological pathways effectively.

Propiedades

IUPAC Name |

3-(2,2-dimethylpropyl)cyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2S/c1-9(2,3)6-7-4-8(5-7)13(10,11)12/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFIHIBLLZOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CC(C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.